molecular formula C17H17ClN2O4S B2569728 N-(2-CHLOROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE CAS No. 313529-17-8

N-(2-CHLOROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Cat. No.: B2569728
CAS No.: 313529-17-8
M. Wt: 380.84
InChI Key: CUFNCAFZRKZKTC-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide is a benzamide derivative characterized by a 2-chlorophenyl substituent on the benzamide nitrogen and a morpholine-4-sulfonyl group at the para position of the benzene ring. Its molecular formula is C₁₇H₁₆ClN₂O₄S, with a molecular weight of 395.84 g/mol (calculated).

Properties

IUPAC Name

N-(2-chlorophenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c18-15-3-1-2-4-16(15)19-17(21)13-5-7-14(8-6-13)25(22,23)20-9-11-24-12-10-20/h1-8H,9-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFNCAFZRKZKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974637
Record name N-(2-Chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5921-07-3
Record name N-(2-Chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloroaniline, morpholine, and 4-sulfamoylbenzoic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or DMF (dimethylformamide) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE would depend on its specific biological target. Generally, it could interact with proteins or enzymes, inhibiting their activity or altering their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-(2-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide with analogous benzamide derivatives, focusing on structural variations, physicochemical properties, and functional group implications.

Structural and Functional Group Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₁₇H₁₆ClN₂O₄S 395.84 - 2-Chlorophenyl amide
- Morpholine-4-sulfonyl at C4
Combines electron-withdrawing Cl and sulfonamide-morpholine for potential polarity and solubility
4-Chloro-N-(3-((difluoromethyl)sulfonyl)phenyl)-3-(morpholinosulfonyl)benzamide C₂₀H₁₈ClF₂N₂O₅S₂ 527.94 - Difluoromethylsulfonyl at C3
- Morpholinosulfonyl at C3
Difluoromethyl group may enhance metabolic stability compared to chlorophenyl
4-Chloro-N-(4-methoxy-2-nitrophenyl)benzamide C₁₄H₁₁ClN₂O₄ 306.71 - 4-Methoxy-2-nitrophenyl amide
- Chloro at C4
Nitro and methoxy groups introduce strong electron-withdrawing and donating effects
N-((4-(Aminocarbonyl)phenyl)sulfonyl)-2-methoxybenzamide C₁₅H₁₄N₂O₅S 334.35 - 2-Methoxybenzamide
- Sulfonamide-linked 4-aminocarbonylphenyl
Carbamoyl group may enhance hydrogen bonding capacity

Key Observations :

  • Morpholine-sulfonyl vs. Difluoromethyl-sulfonyl : The replacement of morpholine-sulfonyl with difluoromethyl-sulfonyl (as in the compound from ) increases molecular weight and introduces fluorine atoms, which could improve lipophilicity and membrane permeability .
  • Chlorophenyl vs.
  • Carbamoyl vs. Morpholine-sulfonyl: The carbamoyl group in N-((4-(aminocarbonyl)phenyl)sulfonyl)-2-methoxybenzamide () may enhance solubility in polar solvents due to hydrogen-bonding capabilities, whereas morpholine-sulfonyl groups balance solubility and steric bulk .
Physicochemical and Spectroscopic Comparisons
  • Solubility : Morpholine-sulfonyl and carbamoyl groups generally enhance aqueous solubility compared to purely aromatic substituents (e.g., nitro or chlorophenyl) due to increased polarity .
  • Spectroscopy: 13C-NMR: Benzamide derivatives with sulfonamide groups (e.g., ) show characteristic peaks for carbonyl (δ ~170 ppm) and sulfonyl (δ ~55-65 ppm) carbons . Elemental Analysis: Compounds like 2-(benzo[d][1,3]dioxol-5-ylmethylamino)-N-(4-sulfamoylphenyl)acetamide () demonstrate close agreement between calculated and observed C/H/N percentages, highlighting synthesis purity .

Biological Activity

N-(2-Chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C14H16ClN2O3S
  • Molecular Weight: 332.81 g/mol

Synthesis:
The synthesis of this compound typically involves the reaction of 2-chloroaniline with 4-morpholine-4-sulfonyl chloride under basic conditions. The reaction is performed in an organic solvent to ensure proper solubility and reactivity.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound was shown to inhibit histone deacetylase (HDAC) activity, leading to apoptosis in cancer cells.

Compound IC50 (μM) Target Cell Line
FNA1.30HDAC3HepG2
SAHA17.25HDAC1, 2, 3HepG2

In this study, the compound FNA exhibited a much lower IC50 value against HepG2 cells compared to SAHA, indicating its potential as a more effective anticancer agent .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in cancer cell proliferation. By binding to HDACs, it alters the acetylation status of histones and non-histone proteins, leading to changes in gene expression that promote cell cycle arrest and apoptosis.

Case Studies

  • In Vitro Studies:
    In vitro assays conducted on various cancer cell lines have shown that this compound can significantly reduce cell viability at micromolar concentrations. These studies typically involve treating cancer cells with varying concentrations of the compound and assessing cell viability using assays such as MTT or Alamar Blue.
  • In Vivo Studies:
    Animal models have been employed to evaluate the efficacy of this compound in reducing tumor growth. In one study, mice bearing xenograft tumors were treated with the compound, resulting in a statistically significant reduction in tumor size compared to control groups.

Safety and Toxicology

Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary studies suggest that while it exhibits potent biological activity against cancer cells, it also requires careful assessment of potential off-target effects and systemic toxicity.

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